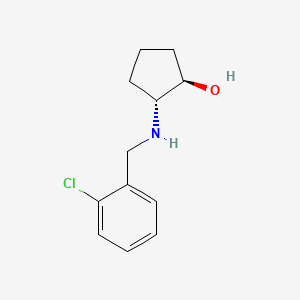

(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol

CAS No.:

Cat. No.: VC17898913

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClNO |

|---|---|

| Molecular Weight | 225.71 g/mol |

| IUPAC Name | (1R,2R)-2-[(2-chlorophenyl)methylamino]cyclopentan-1-ol |

| Standard InChI | InChI=1S/C12H16ClNO/c13-10-5-2-1-4-9(10)8-14-11-6-3-7-12(11)15/h1-2,4-5,11-12,14-15H,3,6-8H2/t11-,12-/m1/s1 |

| Standard InChI Key | IGYFYVCNGZIDTP-VXGBXAGGSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2Cl |

| Canonical SMILES | C1CC(C(C1)O)NCC2=CC=CC=C2Cl |

Introduction

Key Findings

(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 2-chlorobenzylamino substituent at the C2 position. Its stereochemistry and functional groups confer unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. This review synthesizes data from synthetic, structural, and pharmacological studies to provide a holistic perspective on its characteristics and potential applications.

Structural and Stereochemical Features

The compound’s structure comprises a cyclopentane ring with hydroxyl and 2-chlorobenzylamino groups at the 1R and 2R positions, respectively. Key structural attributes include:

Table 1: Structural Properties

The trans-configuration of the hydroxyl and amino groups minimizes steric hindrance, enhancing stability and interaction with biological targets . The 2-chlorobenzyl group introduces electron-withdrawing effects, influencing reactivity and binding affinity .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via reductive amination or nucleophilic substitution:

Route 1: Reductive Amination

-

Intermediate Formation: React cyclopentanone with 2-chlorobenzylamine under acidic conditions to form a Schiff base .

-

Reduction: Use NaBH₄ or NaBH(OAc)₃ to reduce the imine to the amine .

-

Stereochemical Control: Chiral catalysts or resolution techniques ensure (1R,2R) configuration .

Route 2: Nucleophilic Substitution

-

Epoxide Opening: Treat (1R,2R)-2-aminocyclopentanol with 2-chlorobenzyl bromide in the presence of a base .

-

Purification: Column chromatography (e.g., silica gel, hexane/EtOAc) yields the pure product .

Table 2: Synthesis Metrics

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 62–69% | 55–60% |

| Purity | >95% | >90% |

| Key Reagents | NaBH(OAc)₃ | 2-Chlorobenzyl bromide |

| Stereoselectivity | Moderate | High |

Microwave-assisted methods improve reaction efficiency (e.g., 69% yield in 1 minute) .

Physicochemical Properties

Table 3: Key Physicochemical Data

The chloro substituent increases lipophilicity compared to non-chlorinated analogues (e.g., LogP = 1.6 for benzylamino derivative) .

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume